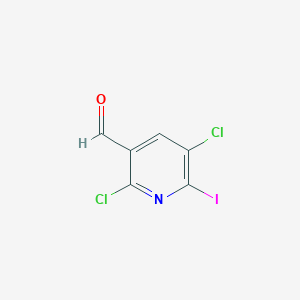

2,5-Dichloro-6-iodonicotinaldehyde

Descripción

Significance of Polyhalogenated Pyridine (B92270) Scaffolds in Organic Synthesis

Polyhalogenated pyridine scaffolds are of paramount importance in modern organic synthesis due to the differential reactivity of the various halogen substituents. mdpi.com This reactivity hierarchy allows for selective cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, at specific positions on the pyridine ring. nih.gov For instance, an iodine atom is generally more reactive in palladium-catalyzed cross-coupling reactions than a chlorine atom. This chemoselectivity enables the sequential introduction of different substituents onto the pyridine core, providing a powerful tool for the construction of highly functionalized molecules that would be challenging to synthesize by other means. nih.gov The ability to control the site of reaction is crucial in the synthesis of complex targets, including active pharmaceutical ingredients and advanced materials. mdpi.com

Overview of Nicotinaldehyde Derivatives as Synthetic Intermediates

Nicotinaldehyde, or pyridine-3-carboxaldehyde, and its derivatives are valuable synthetic intermediates. The aldehyde group can be readily transformed into a variety of other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in condensation reactions to form larger, more complex structures. The combination of the reactive aldehyde group with the versatile pyridine scaffold makes nicotinaldehyde derivatives powerful building blocks in the synthesis of a wide range of organic compounds.

Research Rationale for Investigating 2,5-Dichloro-6-iodonicotinaldehyde

The specific substitution pattern of this compound makes it a particularly interesting target for research and a valuable tool in synthetic chemistry. The presence of three halogen atoms at distinct positions on the pyridine ring, each with a different propensity for undergoing substitution reactions, offers a high degree of synthetic flexibility.

The primary rationale for investigating this compound lies in its potential for regioselective functionalization. The iodine atom at the 6-position is the most reactive site towards typical palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a substituent at this position while leaving the two chlorine atoms untouched for subsequent transformations. Following the initial reaction at the iodo-substituted carbon, the chlorine at the 2-position is generally more susceptible to nucleophilic aromatic substitution or further cross-coupling reactions compared to the chlorine at the 5-position. This hierarchy of reactivity provides a strategic pathway to introduce three different substituents onto the pyridine ring in a controlled manner.

This controlled, stepwise functionalization is highly desirable for the generation of molecular libraries for drug discovery and for the synthesis of complex, well-defined molecular architectures for materials science applications. The aldehyde group at the 3-position further enhances its synthetic utility, providing an additional site for modification.

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₂Cl₂INO |

| Molecular Weight | 301.90 g/mol |

| Appearance | Solid |

| CAS Number | 1299607-54-7 |

| InChI Key | UWBIGQSFURXXAZ-UHFFFAOYSA-N |

| SMILES String | O=Cc1cc(Cl)c(I)nc1Cl |

Table 1: Physicochemical properties of this compound. Data sourced from commercial suppliers. sigmaaldrich.com

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloro-6-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2INO/c7-4-1-3(2-11)5(8)10-6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBIGQSFURXXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)I)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dichloro 6 Iodonicotinaldehyde

Retrosynthetic Analysis of the 2,5-Dichloro-6-iodonicotinaldehyde Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com This process involves breaking bonds and converting functional groups to identify potential synthetic pathways.

Disconnection Strategies and Key Precursors

The primary disconnections for this compound involve the carbon-halogen and carbon-aldehyde bonds. A key retrosynthetic step is the conversion of the aldehyde group to a more stable and synthetically versatile precursor, such as a nitrile (-CN) group. This is a common strategy as the aldehyde can be readily obtained from the nitrile in the final step of the synthesis. masterorganicchemistry.comchemistrysteps.com

This leads to a key intermediate: 2,5-dichloro-6-iodonicotinonitrile . Further disconnection of the carbon-halogen bonds from this intermediate suggests a step-wise halogenation approach. Given the directing effects of substituents on the pyridine (B92270) ring, the order of halogen introduction is critical. A plausible retrosynthetic pathway is outlined below:

Aldehyde Formation: The target aldehyde is envisioned as arising from the reduction of a nitrile precursor, 2,5-dichloro-6-iodonicotinonitrile.

Iodination: The iodo group at the C6 position could be introduced via iodination of a 2,5-dichloronicotinonitrile (B182220) intermediate.

Chlorination: The two chloro groups at the C2 and C5 positions could be installed on a precursor like 6-iodonicotinonitrile (B1590974) or a related pyridine derivative.

Core Structure: This leads back to a simpler, functionalized pyridine such as 3-cyanopyridine (B1664610) (nicotinonitrile), which is a commercially available starting material. wikipedia.orgchemicalbook.com

An alternative strategy could involve starting with a pre-halogenated pyridine and introducing the nitrile or aldehyde functionality at a later stage. The choice of strategy would depend on the feasibility and regioselectivity of each step.

Table 1: Key Precursors in the Retrosynthetic Analysis

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2,5-Dichloro-6-iodonicotinonitrile | C₆Cl₂IN₂ | Direct precursor to the target aldehyde. |

| 2,5-Dichloronicotinonitrile | C₆H₂Cl₂N₂ | Intermediate for the introduction of the iodo group. |

| 3-Cyanopyridine (Nicotinonitrile) | C₆H₄N₂ | A potential starting material for halogenation steps. wikipedia.org |

Regiochemical Considerations in Halogenation and Functionalization

The regioselective functionalization of the pyridine ring is a central challenge in this synthesis. The pyridine ring is electron-deficient, which makes electrophilic aromatic substitution (EAS) difficult and typically directs incoming electrophiles to the 3-position. chemrxiv.orgnih.govwikipedia.org Conversely, nucleophilic aromatic substitution (SNAr) occurs preferentially at the 2- and 4-positions. wikipedia.org

Halogenation: The introduction of two chlorine atoms and one iodine atom at specific positions (2, 5, and 6) requires careful selection of reagents and reaction conditions. Direct halogenation of pyridine often leads to mixtures of isomers and requires harsh conditions. nih.govnih.gov Therefore, directed halogenation methods are necessary. The presence of existing substituents on the ring will influence the position of subsequent functionalization. For instance, an amino or hydroxyl group can direct ortho- and para-halogenation.

Functional Group Introduction: The introduction of the aldehyde group, likely via a nitrile, at the 3-position is consistent with the natural reactivity of the pyridine ring towards certain functionalization reactions. However, the presence of multiple halogen substituents can deactivate the ring, potentially requiring more forcing conditions for the introduction of the cyano group or its subsequent conversion.

Approaches to Halogenated Nicotinaldehyde Architectures

Building the this compound molecule requires a combination of strategies for halogenating the pyridine ring and introducing the aldehyde functional group.

Directed Halogenation of Pyridine Ring Systems

Achieving the desired 2,5,6-trihalogenated pattern necessitates regioselective methods.

Chlorination: The introduction of chlorine at the 2- and 5-positions could potentially be achieved through a multi-step process. For example, starting with a suitable precursor, chlorination at the 2-position can often be accomplished by first converting the pyridine to its N-oxide, which activates the 2- and 6-positions towards halogenation. acs.org Subsequent chlorination at the 5-position might be achieved through electrophilic chlorination, although the presence of other halogens will influence the regioselectivity.

Iodination: The introduction of iodine at the 6-position could be challenging. Directed ortho-metalation, where a functional group directs a metalating agent (like lithium or magnesium bases) to an adjacent position, followed by quenching with an iodine source (e.g., I₂), is a powerful strategy for regioselective halogenation. nih.gov For example, a directing group at the 5-position or the nitrogen atom itself could be used to facilitate iodination at C6.

Recent advances in pyridine halogenation include the use of designed phosphine (B1218219) reagents that can be installed at the 4-position and subsequently displaced by halides, offering a method for late-stage halogenation. nih.govacs.orgchemrxiv.org Another innovative approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve selective 3-halogenation. chemrxiv.orgnih.govdigitellinc.comresearchgate.net

Table 2: Selected Methods for Pyridine Halogenation

| Halogenation Method | Position Selectivity | Reagents/Conditions | Reference |

| N-Oxide Activation | 2- or 6-position | Pyridine N-oxide, POCl₃ or SO₂Cl₂ | acs.org |

| Directed ortho-Metalation | Position adjacent to directing group | Directing group, strong base (e.g., LDA), electrophilic halogen source | nih.gov |

| Zincke Imine Intermediate | 3-position | Zincke salt, N-halosuccinimide | chemrxiv.orgnih.gov |

Functional Group Interconversions for Aldehyde Introduction

The final step in the proposed synthesis is the introduction of the aldehyde group at the 3-position. A reliable method for this transformation is the reduction of a nitrile.

The reduction of a nitrile to an aldehyde can be effectively achieved using Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.comcommonorganicchemistry.comchemistrysteps.com This reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction of the aldehyde to an alcohol. chemistrysteps.com The mechanism involves the formation of an intermediate imine, which is then hydrolyzed upon workup to yield the desired aldehyde. chemistrysteps.com This method is generally compatible with a wide range of functional groups, although the presence of other reactive sites on the molecule must be considered. researchgate.net

Alternative methods for synthesizing pyridine-3-carbaldehyde from 3-cyanopyridine include vapor-phase reactions with formic acid and water over a catalyst. google.comwikipedia.org However, the DIBAL-H reduction of a late-stage nitrile intermediate is a more common and often more practical approach in a multi-step synthesis of a complex molecule.

Table 3: Reagents for Nitrile to Aldehyde Conversion

| Reagent | Typical Conditions | Key Features | Reference |

| Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C) followed by aqueous workup | Mild and selective, prevents over-reduction to the alcohol. | chemistrysteps.comcommonorganicchemistry.comchemistrysteps.com |

| Raney Nickel/Sodium Hypophosphite | Aqueous acetic acid and pyridine with tosylhydrazine | Forms an intermediate tosylhydrazone which can be hydrolyzed. | researchgate.net |

| Formic Acid/Water (vapor phase) | High temperature (e.g., 400-500 °C) with a catalyst | Suitable for industrial-scale synthesis of simpler aldehydes. | google.com |

Oxidation Pathways for Alcohol Precursors

The final step in the synthesis of this compound is often the oxidation of its corresponding primary alcohol, (2,5-dichloro-6-iodopyridin-3-yl)methanol. The selection of an appropriate oxidizing agent is crucial to ensure high yield and to prevent over-oxidation to the carboxylic acid or side reactions with the sensitive halogen substituents. A range of modern and classical oxidation methods can be considered for this transformation.

Several common reagents are available for the oxidation of primary alcohols to aldehydes. The choice among them depends on factors such as substrate tolerance, reaction conditions, and scalability.

Table 1: Comparison of Common Oxidation Methods for Primary Alcohols

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Potential Considerations |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) as solvent, room temperature. | Mild, selective for aldehydes, commercially available. | Stoichiometric chromium reagent, can be toxic. |

| Dess-Martin periodinane (DMP) | DCM or other aprotic solvents, room temperature. | Mild, neutral conditions, high yields, short reaction times. | Can be explosive under certain conditions, relatively expensive. |

| Swern Oxidation | Oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base (e.g., triethylamine) at low temperatures (-78 °C). | High yields, avoids heavy metals. | Requires cryogenic temperatures, can produce unpleasant byproducts. |

| Manganese dioxide (MnO₂) | Varies (e.g., DCM, chloroform, acetone), typically reflux or room temperature for extended periods. | Selective for allylic and benzylic alcohols, relatively inexpensive. | Reactivity can be variable depending on the activation of MnO₂. |

The application of these methods to (2,5-dichloro-6-iodopyridin-3-yl)methanol would require careful optimization to achieve the desired this compound in good yield and purity.

Advanced Synthetic Routes to this compound

The construction of the this compound scaffold from simpler, more readily available starting materials necessitates advanced synthetic strategies. These routes involve multiple steps, including the sequential introduction of substituents and the potential use of protecting groups to control regioselectivity.

Multi-Step Synthesis from Simple Pyridine Building Blocks

A logical approach to the synthesis of this compound involves starting from a simple pyridine derivative and introducing the required functional groups in a stepwise manner. One plausible route could begin with a commercially available substituted pyridine, such as 3-methylpyridine (B133936) (β-picoline).

A hypothetical multi-step synthesis is outlined below:

Table 2: Plausible Multi-Step Synthesis of this compound

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Radical bromination of the methyl group | N-Bromosuccinimide (NBS), benzoyl peroxide (BPO), CCl₄, reflux | 3-(Bromomethyl)pyridine |

| 2 | Oxidation to the aldehyde | Sommelet reaction or conversion to alcohol followed by oxidation | Nicotinaldehyde |

| 3 | Chlorination | Cl₂, various conditions | Polychlorinated nicotinaldehyde derivatives |

| 4 | Iodination | I₂, periodic acid, or other iodinating agents | Introduction of iodine at the 6-position |

| 5 | Final adjustments and purifications | Chromatographic separation of isomers | This compound |

This generalized scheme highlights the complexity and the need for precise control over reaction conditions to achieve the desired substitution pattern.

Sequential Introduction of Chlorine and Iodine Substituents

The regioselective introduction of three different substituents onto the pyridine ring is a significant challenge. The order of introduction of the chlorine and iodine atoms is critical and is governed by the directing effects of the substituents already present on the ring. For instance, starting with nicotinaldehyde, direct halogenation would likely lead to a mixture of products.

A more controlled approach might involve:

Initial Chlorination: Treatment of a suitable pyridine precursor with a chlorinating agent. The positions of chlorination would be directed by the existing functional groups.

Directed Iodination: Subsequent introduction of iodine. This can often be achieved with high regioselectivity via methods like ortho-lithiation followed by quenching with an iodine source, if a suitable directing group is present.

The synthesis of related compounds like 6-Chloro-2-iodo-3-methylpyridine demonstrates that sequential halogenation is a feasible strategy. sigmaaldrich.combldpharm.com

Application of Protecting Group Strategies

In a multi-step synthesis of a complex molecule like this compound, protecting groups are invaluable tools to prevent unwanted side reactions. numberanalytics.comresearchgate.net The aldehyde group, being sensitive to both oxidation and reduction and also influencing the electronic properties of the pyridine ring, is a prime candidate for protection.

Common strategies include:

Acetal (B89532) Protection: The aldehyde can be converted to a cyclic acetal (e.g., using ethylene (B1197577) glycol) which is stable to many reagents, including organometallics and some oxidizing/reducing agents. libretexts.org The acetal can be readily removed under acidic conditions to regenerate the aldehyde.

Protection of Precursors: If the aldehyde is generated late in the synthesis, its precursor (e.g., a hydroxymethyl group) can be protected as an ether (e.g., a benzyl (B1604629) or silyl (B83357) ether) during the halogenation steps. libretexts.orgutsouthwestern.edu

The choice of protecting group must be compatible with the subsequent reaction conditions, and its removal should not affect other parts of the molecule. nih.gov

Catalytic Synthesis and C-H Functionalization in Nicotinaldehyde Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste. Transition metal-catalyzed reactions, in particular, offer powerful tools for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Approaches

Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of functional groups onto aromatic rings, including pyridines. rsc.orgpkusz.edu.cn This approach avoids the need for pre-functionalized starting materials and can offer high regioselectivity.

For the synthesis of this compound, one could envision:

Directed C-H Halogenation: A suitably substituted pyridine precursor could be subjected to directed C-H chlorination or iodination. The regioselectivity would be controlled by a directing group, which brings the metal catalyst into proximity with a specific C-H bond. researchgate.netnih.gov

Cross-Coupling Reactions: A dihalopyridine could undergo a cross-coupling reaction to introduce the third halogen or the aldehyde precursor group.

While specific examples for the direct synthesis of this compound via these methods are not readily found in the literature, the general principles are well-established for a wide range of pyridine derivatives. youtube.com

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a powerful tool for the formation of C-C and C-X bonds. While no specific palladium-catalyzed synthesis of this compound has been reported, analogous transformations on similar pyridine systems are well-documented. A plausible, though not explicitly demonstrated, approach could involve the palladium-catalyzed formylation of a 2,5-dichloro-6-iodopyridine precursor.

Another theoretical strategy could be the palladium-catalyzed iodination of a suitable dichloronicotinaldehyde derivative. However, controlling the regioselectivity of such a reaction on a pyridine ring bearing multiple deactivating chloro-substituents would be a significant challenge.

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a complementary approach to palladium-based methods, often with different reactivity and selectivity profiles. Copper catalysis is particularly effective for Ullmann-type coupling reactions to form C-I bonds. A hypothetical route could involve the copper-catalyzed iodination of 2,5-dichloronicotinaldehyde. The choice of copper source, ligand, and reaction conditions would be critical to achieving the desired transformation without side reactions.

Oxidative Coupling Methodologies

Oxidative coupling reactions, where a C-H bond is functionalized, represent an atom-economical approach to synthesis. Direct C-H iodination of 2,5-dichloronicotinic acid followed by reduction of the acid to the aldehyde could be a potential, albeit unreported, pathway. The challenge in this approach lies in the selective activation of the C-6 position of the pyridine ring in the presence of two deactivating chloro groups.

Photochemical and Other Catalytic Strategies

Photochemical methods and other catalytic strategies offer alternative avenues for the synthesis of complex molecules. However, a review of the current literature reveals no specific photochemical or other novel catalytic strategies that have been applied to the synthesis of this compound.

Reactivity and Transformations of 2,5 Dichloro 6 Iodonicotinaldehyde

Reactivity of the Halogenated Pyridine (B92270) Nucleus

The pyridine ring in 2,5-dichloro-6-iodonicotinaldehyde is adorned with two chlorine atoms at the C-2 and C-5 positions and an iodine atom at the C-6 position. This substitution pattern, along with the electron-withdrawing aldehyde group at C-3, profoundly influences the ring's reactivity towards nucleophilic, electrophilic, and radical species.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nicotinaldehydes

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-poor aromatic systems like halogenated pyridines. youtube.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. commonorganicchemistry.comwikipedia.orgresearchgate.net The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this intermediate, thereby facilitating the reaction. lookchem.com In this compound, the pyridine nitrogen and the aldehyde group both serve as activating groups for SNAr.

The positions on the pyridine ring exhibit differential reactivity towards nucleophilic attack. Generally, the positions ortho and para to the ring nitrogen (C-2, C-6, and C-4) are most activated for SNAr due to the ability of the nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.comwuxibiology.com Consequently, in this compound, the halogens at the C-2 and C-6 positions are expected to be more susceptible to substitution than the chlorine at the C-5 position.

Studies on related polyhalogenated pyridines have shown that the precise site of substitution can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in the reactions of pentafluoropyridine (B1199360) with hydroxybenzaldehydes, the position of nucleophilic attack can be directed to either the C-4 or the C-2/C-6 positions by tuning the reaction conditions. researchgate.net

| Position | Activating Factors | Expected Reactivity |

| C-2 | Ortho to pyridine nitrogen, flanked by aldehyde and chlorine | High |

| C-5 | Meta to pyridine nitrogen | Low |

| C-6 | Ortho to pyridine nitrogen, flanked by iodine | High |

The nature of the halogen atom also plays a critical role in determining the rate and regioselectivity of SNAr reactions. The typical leaving group ability in SNAr follows the order F > Cl ≈ Br > I, which is inverse to the order of acidity of the corresponding hydrohalic acids. youtube.com This is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon atom more electrophilic.

However, this reactivity order is not absolute and can be altered by the reaction mechanism. In some cases, where the expulsion of the leaving group is involved in the rate-determining step, the C-I bond, being the weakest, can be cleaved more readily. For instance, studies on 2-substituted N-methylpyridinium ions have shown a leaving group order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I in reactions with piperidine, where the rate-determining step is the deprotonation of the addition intermediate. nih.gov

In the case of this compound, the competition between the displacement of the chloro and iodo substituents would be highly dependent on the specific nucleophile and reaction conditions employed. The weaker C-I bond might favor substitution at C-6 under certain conditions, while the electronic activation at C-2 might dominate in others.

| Halogen | Position | Bond Strength | Electronegativity | Expected Leaving Group Ability (Typical SNAr) |

| Chlorine | C-2, C-5 | Stronger than C-I | Higher than Iodine | Better than Iodine |

| Iodine | C-6 | Weaker than C-Cl | Lower than Chlorine | Poorer than Chlorine |

Electrophilic Aromatic Substitution Patterns on Pyridine Scaffolds

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. libretexts.org When such reactions do occur, they typically favor substitution at the C-3 and C-5 positions, as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate cation (the σ-complex). libretexts.org

Considering the cumulative directing effects of the substituents in this compound, the only available position for substitution is C-4. The C-2, C-3, C-5, and C-6 positions are already substituted. Therefore, any electrophilic substitution would be expected to occur, if at all, at the C-4 position. However, the strong deactivation of the ring by three halogens and an aldehyde group would likely require harsh reaction conditions.

| Substituent | Position | Directing Effect (in SEAr) |

| Chlorine | C-2 | Ortho, Para-Director (Deactivating) |

| Aldehyde | C-3 | Meta-Director (Deactivating) |

| Chlorine | C-5 | Ortho, Para-Director (Deactivating) |

| Iodine | C-6 | Ortho, Para-Director (Deactivating) |

Radical Reactions and Single-Electron Transfer Processes

The presence of a carbon-iodine bond in this compound suggests the possibility of radical reactions. The C-I bond is significantly weaker than C-Cl and C-H bonds, making it susceptible to homolytic cleavage to form a pyridyl radical. Radical cyclization reactions, for instance, can be initiated from alkyl iodides. nih.gov Such a process, if applied intramolecularly or in the presence of a suitable radical acceptor, could lead to novel molecular architectures.

Radical dehalogenation is another potential transformation. These reactions often proceed via a radical chain mechanism and can be initiated by radical initiators. youtube.com Given the relative bond strengths, selective deiodination at the C-6 position would be the most probable outcome of a radical dehalogenation reaction.

Transformations Involving the Aldehyde Moiety

The aldehyde functional group at the C-3 position is a versatile handle for a wide range of chemical transformations, largely independent of the reactions on the pyridine ring itself. These reactions are fundamental in organic synthesis and allow for the conversion of the aldehyde into various other functional groups.

Common transformations of the aldehyde group include:

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using a variety of oxidizing agents.

Reduction: Reduction of the aldehyde yields a primary alcohol. Common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.com

Wittig Reaction: The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. commonorganicchemistry.comwikipedia.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The aldehyde reacts with a phosphorus ylide to form a new carbon-carbon double bond.

Imination: Reaction with primary amines leads to the formation of imines (Schiff bases).

Reductive Amination: The aldehyde can be converted into an amine through reaction with an amine in the presence of a reducing agent.

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal, which can serve as a protecting group for the aldehyde functionality. youtube.com

These transformations on the aldehyde group of this compound would yield a diverse array of derivatives, each with its own unique chemical properties and potential applications.

| Transformation | Reagents | Product Functional Group |

| Oxidation | e.g., KMnO4, CrO3 | Carboxylic Acid |

| Reduction | e.g., NaBH4, LiAlH4 | Primary Alcohol |

| Wittig Reaction | e.g., Ph3P=CHR | Alkene |

| Imination | R-NH2 | Imine |

| Reductive Amination | R-NH2, NaBH3CN | Amine |

| Acetal Formation | R-OH, H+ | Acetal |

Carbonyl Addition and Condensation Reactions

The aldehyde group in this compound is a key site for nucleophilic attack, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via a 1,2-addition mechanism, where a nucleophile adds to the electrophilic carbonyl carbon.

Common carbonyl addition reactions include the formation of cyanohydrins, the addition of organometallic reagents, and the formation of acetals. Condensation reactions with amines can yield imines, while reactions with stabilized ylides or phosphonates can lead to alkenes. The electron-withdrawing nature of the dichlorinated and iodinated pyridine ring is expected to enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles compared to less halogenated analogues.

Selective Reduction and Oxidation Reactions of the Aldehyde Group

The aldehyde functionality can be selectively transformed into an alcohol or a carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2,5-Dichloro-6-iodopyridin-3-yl)methanol. This transformation can be achieved using a variety of reducing agents. Mild, selective reagents such as sodium borohydride (NaBH₄) are often employed to avoid the reduction of the carbon-halogen bonds. The use of flow chemistry with reagents like sodium dithionite (B78146) has also been shown to be effective for the selective reduction of aldehydes.

Oxidation: Oxidation of the aldehyde group to a carboxylic acid, yielding 2,5-Dichloro-6-iodonicotinic acid, is another important transformation. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to prevent unwanted side reactions, particularly with the sensitive iodo group.

Wittig and Related Olefination Reactions

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting the aldehyde into an alkene.

In the Wittig reaction , a phosphonium (B103445) ylide reacts with the aldehyde to form an alkene and a phosphine (B1218219) oxide. The stereochemical outcome of the reaction, whether the E or Z alkene is formed preferentially, depends on the nature of the ylide (stabilized or non-stabilized).

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. This reaction typically favors the formation of the (E)-alkene. The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification.

| Olefination Reaction | Reagent | Expected Product | Stereoselectivity |

| Wittig Reaction | Methyltriphenylphosphonium bromide / Base | 2,5-Dichloro-6-iodo-3-vinylpyridine | Dependent on ylide stability |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / Base | Ethyl (E)-3-(2,5-dichloro-6-iodopyridin-3-yl)acrylate | Predominantly E |

Cross-Coupling Chemistry of this compound

The presence of three halogen atoms—two chloro and one iodo—on the pyridine ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of complex biaryl and heteroaryl structures.

Carbon-Carbon Bond Formation via Transition Metal Catalysis

Several palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon bonds at the halogenated positions.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an organoboron compound (boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. The reactivity of the halogens in Suzuki couplings generally follows the order I > Br > Cl > F. This allows for selective coupling at the more reactive iodine position.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki coupling, the higher reactivity of the C-I bond would allow for selective alkynylation at the 6-position.

The Heck reaction involves the coupling of an alkene with an aryl halide. This reaction is also catalyzed by palladium and typically occurs with high trans selectivity.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Expected Product (at C6-position) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | 2,5-Dichloro-6-phenylnicotinaldehyde |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | 2,5-Dichloro-6-(phenylethynyl)nicotinaldehyde |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ / Base | (E)-2,5-Dichloro-6-styrylnicotinaldehyde |

Heteroatom-Coupling Reactions (Carbon-Nitrogen, Carbon-Oxygen, Carbon-Sulfur)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The chemoselectivity would again favor the C-I bond.

Carbon-oxygen (C-O) and carbon-sulfur (C-S) bond formation can also be achieved through similar palladium- or copper-catalyzed cross-coupling reactions, reacting the halo-substituted pyridine with alcohols, phenols, or thiols.

Chemoselective Functionalization of Multiple Halogens

A key aspect of the synthetic utility of this compound is the potential for chemoselective functionalization of its three halogen atoms. The differing reactivity of the carbon-halogen bonds (C-I > C-Cl) allows for sequential cross-coupling reactions.

For instance, a Suzuki or Sonogashira coupling can be performed selectively at the C6-iodo position under conditions that leave the C2 and C5-chloro atoms intact. The resulting product, now bearing a new substituent at the 6-position, can then undergo a second cross-coupling reaction at one of the chloro positions, typically under more forcing conditions (e.g., higher temperature, different ligand). The relative reactivity of the two chloro groups (C2 vs. C5) would depend on the electronic and steric environment of the pyridine ring after the first coupling. This stepwise functionalization allows for the controlled and predictable synthesis of highly substituted and complex pyridine derivatives.

Synthetic Applications and Research Utility of 2,5 Dichloro 6 Iodonicotinaldehyde

2,5-Dichloro-6-iodonicotinaldehyde as a Key Building Block

The strategic placement of three distinct and reactive functional groups on the pyridine (B92270) core makes this compound a powerful precursor for a diverse range of chemical entities. The differential reactivity of the iodo and chloro substituents, coupled with the synthetic versatility of the aldehyde group, allows for a stepwise and controlled diversification of the pyridine scaffold.

Diversification of Pyridine Derivatives

The presence of both chloro and iodo substituents on the pyridine ring is of particular synthetic interest. The carbon-iodine bond is generally more reactive towards cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, compared to the carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the 6-position. For instance, a Suzuki-Miyaura coupling could be employed to introduce an aryl or heteroaryl group at the 6-position, leaving the chloro substituents at the 2- and 5-positions available for subsequent transformations. This selective functionalization is a key strategy for the modular synthesis of highly substituted pyridines. nih.gov

The aldehyde group at the 3-position further enhances the synthetic utility of this building block. It can undergo a wide array of chemical transformations, including but not limited to:

Oxidation to a carboxylic acid, providing a handle for amide bond formation or other derivatizations.

Reduction to an alcohol, which can be further functionalized.

Reductive amination to introduce various amine-containing side chains.

Wittig reactions and related olefination methods to introduce carbon-carbon double bonds.

Condensation reactions with a variety of nucleophiles to form imines, hydrazones, and other related structures.

This trifecta of reactive sites enables a combinatorial approach to the synthesis of large libraries of pyridine derivatives with diverse substitution patterns, which is highly valuable in drug discovery and materials science research.

Scaffolding for Complex Heterocyclic Systems

The highly functionalized nature of this compound makes it an ideal starting material for the construction of fused heterocyclic systems. bohrium.comias.ac.in The aldehyde group, in combination with the adjacent chloro or iodo substituent, can participate in cyclization reactions to form bicyclic and polycyclic structures. For example, a condensation reaction of the aldehyde with a suitable binucleophile, followed by an intramolecular nucleophilic aromatic substitution of one of the halogen atoms, can lead to the formation of a new fused ring.

The development of novel synthetic methodologies for the construction of fused heterocycles is an active area of research. rsc.orgbohrium.comacs.org The unique substitution pattern of this compound could be exploited in transition metal-catalyzed cascade reactions to build complex polycyclic systems in a single step. The ability to construct such intricate molecular architectures from a readily accessible starting material is of great importance for the synthesis of natural products and their analogues.

Role in the Synthesis of Advanced Intermediates

The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. researchgate.net this compound serves as a valuable precursor for the synthesis of advanced intermediates that can be further elaborated into potent and selective bioactive molecules.

Precursor for Bioactive Molecules

The introduction of specific substituents onto the pyridine ring can significantly impact a molecule's biological activity. The ability to selectively functionalize this compound at three different positions allows for the systematic exploration of the structure-activity relationship (SAR) of a particular class of compounds. For instance, the iodo group can be replaced with various pharmacophoric groups via cross-coupling reactions, while the chloro substituents can be used to modulate the electronic properties and metabolic stability of the molecule. The aldehyde group can be transformed into a variety of functional groups that can interact with specific biological targets.

The importance of halogenated pyridines in bioactive molecules is well-documented. chempanda.com The presence of chlorine atoms can enhance the lipophilicity of a molecule, improve its metabolic stability, and introduce specific interactions with biological targets. Therefore, intermediates derived from this compound are expected to be valuable in the development of new therapeutic agents.

Contribution to Conformationally Restricted Analogues

Conformational restriction is a powerful strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov By locking a flexible molecule into its bioactive conformation, the entropic penalty of binding to the target is reduced, leading to a higher binding affinity. The rigid pyridine core of this compound, combined with the potential for introducing bulky substituents through its functional groups, makes it a suitable scaffold for the design of conformationally restricted analogues of known drugs or bioactive compounds.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound can also drive the development of novel synthetic methodologies. The presence of multiple reactive sites allows for the exploration of new cascade reactions and multicomponent reactions. thieme-connect.de For example, a one-pot reaction involving the selective cross-coupling of the iodo group, followed by a condensation reaction at the aldehyde and a subsequent cyclization involving one of the chloro groups, could provide rapid access to complex heterocyclic scaffolds.

Contributions to Green Chemistry and Sustainable Synthesis

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.govnumberanalytics.comscilit.comacs.org The utility of a compound like this compound in this context lies in its potential to enable more efficient and atom-economical synthetic routes.

One of the key tenets of green chemistry is the development of catalytic reactions that can proceed with high selectivity and efficiency, thereby minimizing waste. The differential reactivity of the halogens on this compound allows for its use in sequential, one-pot reactions. Such processes are inherently more sustainable as they reduce the number of work-up and purification steps, saving solvents, energy, and materials.

For instance, a synthetic strategy could involve the initial selective cross-coupling at the iodo position, followed by a subsequent, different cross-coupling reaction at one of the chloro positions under more forcing conditions. This step-wise functionalization of a single starting material to build molecular complexity is a hallmark of an efficient synthesis.

Modern synthetic methods often aim to reduce the environmental impact of chemical processes. rsc.orgacs.org This includes the use of more environmentally benign solvents, lower reaction temperatures, and catalysts that can be easily recovered and recycled. While not specifically detailed for this compound, research into the functionalization of pyridine derivatives often explores these aspects. For example, the use of microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the synthesis of pyridine derivatives, contributing to greener processes. nih.govacs.org

The aldehyde functional group on this compound also offers a handle for further transformations that can be conducted under green conditions, such as biocatalytic reductions or oxidations, which operate in aqueous media and at ambient temperatures.

Table 2: Green Chemistry Metrics for a Hypothetical Sequential Cross-Coupling

| Metric | Conventional Approach | Ideal Green Approach |

| Atom Economy | Lower (multiple starting materials) | Higher (sequential functionalization) |

| Number of Steps | Multiple, with intermediate isolation | Fewer (one-pot or telescopic synthesis) |

| Solvent Usage | High (multiple reactions and purifications) | Minimized (one-pot, solvent recycling) |

| Energy Consumption | High (multiple heating/cooling cycles) | Lower (milder conditions, fewer steps) |

This table provides a comparative overview of how a sequential functionalization strategy for a molecule like this compound could align with green chemistry principles compared to a traditional linear synthesis.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Reactivity Modes

The inherent electronic and steric properties of 2,5-dichloro-6-iodonicotinaldehyde suggest a wealth of untapped reactivity. Future research will likely delve into previously unexplored transformations, moving beyond predictable reactions of the aldehyde and aryl halide moieties.

Key areas of exploration may include:

Metal-Catalyzed Cross-Coupling Reactions: While Suzuki and Sonogashira couplings at the iodine-bearing carbon are anticipated, future work could explore less common coupling partners and catalytic systems to access novel molecular architectures. The differential reactivity of the C-I and C-Cl bonds under various catalytic conditions presents an avenue for selective functionalization.

Novel Cyclization Reactions: The juxtaposition of the aldehyde and the halogen substituents could be exploited in novel intra- and intermolecular cyclization reactions to construct complex heterocyclic scaffolds. This could involve reductive or oxidative cyclizations, or transition metal-catalyzed annulation strategies.

Directed C-H Functionalization: The pyridine (B92270) nitrogen and the existing substituents could serve as directing groups for the functionalization of the remaining C-H bond on the aromatic ring, offering a direct route to more complex derivatives without the need for pre-functionalization.

| Potential Reactivity Mode | Description | Potential Products |

| Selective Cross-Coupling | Stepwise functionalization of the C-I and C-Cl bonds using different catalysts or reaction conditions. | Di- and tri-substituted pyridine derivatives with diverse functionalities. |

| Reductive Cyclization | Intramolecular cyclization involving the aldehyde and a substituent introduced at the 6-position. | Fused heterocyclic systems, such as pyrido-oxazines or pyrido-diazepines. |

| Directed C-H Activation | Functionalization of the C-4 position directed by the pyridine nitrogen or other substituents. | 2,3,4,5-tetrasubstituted pyridine derivatives. |

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new reactions and optimize existing ones, the integration of this compound into automated synthesis and high-throughput experimentation (HTE) workflows is a promising future direction. nih.govsigmaaldrich.comresearchgate.net These technologies enable the rapid screening of a large number of reaction parameters, including catalysts, ligands, solvents, and bases. nih.govresearchgate.net

Automated synthesizers can perform multi-step reactions, purifications, and analyses in a programmed manner, significantly reducing manual labor and increasing reproducibility. sigmaaldrich.com For a molecule like this compound, HTE could be employed to:

Rapidly identify optimal conditions for selective cross-coupling reactions.

Screen for novel catalysts that can activate the C-Cl bonds.

Discover new reaction pathways by systematically varying reaction components.

The data generated from these high-throughput screens can be used to build predictive models for reaction outcomes, further accelerating the discovery process. researchgate.net

| Technology | Application to this compound | Expected Outcome |

| Automated Synthesis | Multi-step synthesis of derivatives without manual intervention. | Increased efficiency and reproducibility in the synthesis of compound libraries. |

| High-Throughput Experimentation | Rapid screening of catalysts, ligands, and solvents for cross-coupling reactions. | Identification of optimal reaction conditions for selective functionalization. |

| Data-Driven Modeling | Using HTE data to build machine learning models for reaction prediction. | Accelerated discovery of new reactions and optimization of existing ones. |

Development of Highly Selective and Sustainable Synthetic Routes

Future research will also focus on developing more sustainable and efficient synthetic routes to and from this compound. This aligns with the broader push in the chemical industry towards "green chemistry" to minimize environmental impact.

Key aspects of this research will likely include:

Catalyst Development: Designing highly active and selective catalysts that can operate under milder reaction conditions, reducing energy consumption. This includes the use of earth-abundant metals as catalysts to replace precious metals.

Solvent Selection: Exploring the use of greener solvents, such as bio-based solvents or water, to replace traditional volatile organic compounds. purdue.edu

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes. purdue.edu

| Sustainability Approach | Application | Benefit |

| Green Catalysis | Use of iron or copper catalysts for cross-coupling. | Reduced cost and environmental impact compared to palladium catalysts. |

| Alternative Solvents | Performing reactions in ionic liquids or deep eutectic solvents. | Reduced use of volatile and hazardous organic solvents. |

| Flow Chemistry | Continuous synthesis of derivatives in a microreactor. | Improved safety, efficiency, and scalability. |

Advanced Spectroscopic and Structural Characterization Techniques

A deeper understanding of the structure, reactivity, and electronic properties of this compound and its derivatives will be crucial for its rational application in synthesis. Advanced spectroscopic and structural characterization techniques will play a pivotal role in this endeavor.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will continue to be essential for unambiguous structure elucidation. More advanced techniques, such as solid-state NMR, could provide insights into the solid-state packing and intermolecular interactions.

X-ray Crystallography: Single-crystal X-ray diffraction will provide precise information on bond lengths, bond angles, and crystal packing, which can help in understanding the molecule's reactivity and physical properties.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be used to model the electronic structure, predict reactivity, and elucidate reaction mechanisms. These theoretical studies can guide experimental design and help interpret spectroscopic data.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be critical for accurate mass determination and formula confirmation of new derivatives. Advanced techniques like ion mobility-mass spectrometry could provide information on the gas-phase conformation of the molecule.

| Technique | Information Gained | Impact on Research |

| 2D NMR Spectroscopy | Detailed connectivity and through-space interactions. | Unambiguous confirmation of the structure of new derivatives. |

| Single-Crystal X-ray Diffraction | Precise 3D structure and intermolecular interactions. | Understanding of solid-state properties and reactivity. |

| Density Functional Theory (DFT) | Electronic structure, reaction energetics, and mechanistic pathways. | Rational design of new reactions and catalysts. |

Q & A

Q. What are the recommended synthetic routes for 2,5-Dichloro-6-iodonicotinaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves halogenation and functionalization of nicotinaldehyde precursors. For example, iodination at the 6-position can be achieved via electrophilic substitution using iodine monochloride (ICl) under controlled temperatures (0–5°C). Chlorination at the 2- and 5-positions may employ POCl₃ or SOCl₂ in anhydrous conditions. Key optimization steps include:

- Monitoring reaction progress via TLC or HPLC to avoid over-halogenation.

- Using inert atmospheres (N₂/Ar) to prevent aldehyde oxidation.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Experimental details must adhere to reproducibility standards, with full characterization data (NMR, IR, MS) provided in the main text or supplementary materials .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should resolve the aldehyde proton (~9.8–10.2 ppm) and aromatic protons influenced by electron-withdrawing groups (Cl, I). Compare with DFT-predicted chemical shifts to confirm regiochemistry .

- IR : Look for C=O stretch (~1680–1720 cm⁻¹) and C-I/C-Cl stretches (500–800 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 301.90 (C₆H₂Cl₂INO).

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥95% is recommended for further studies .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT/B3LYP/6-311+G(d,p)) to identify discrepancies in substituent effects or conformation .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peaks.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, leveraging halogen bonding patterns (C-I⋯O or C-Cl⋯π interactions) .

- Statistical Analysis : Apply multivariate regression to correlate spectral anomalies with reaction variables (temperature, solvent polarity) .

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model halogen bonding and aldehyde reactivity accurately .

- Basis Sets : Employ polarized/diffuse basis sets (e.g., 6-311+G(d,p)) for heavy atoms (I, Cl).

- Reactivity Insights : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., aldehyde carbon vs. halogenated positions).

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine electronic transitions .

Q. In crystal engineering, how do the halogen substituents in this compound influence its supramolecular assembly?

- Methodological Answer :

- Halogen Bonding : The iodine atom acts as a σ-hole donor, forming C-I⋯O=C interactions with adjacent aldehyde groups. Chlorine substituents contribute to C-Cl⋯π contacts, stabilizing layered structures .

- Synthon Design : Use Hirshfeld surface analysis to map interaction motifs (e.g., I⋯O vs. Cl⋯Cl).

- Co-crystallization : Screen with hydrogen-bond acceptors (e.g., pyridine derivatives) to exploit complementary interactions.

- Table: Key Intermolecular Interactions

| Interaction Type | Distance (Å) | Energy (kcal/mol) |

|---|---|---|

| C-I⋯O=C | 2.9–3.2 | -3.5 to -5.0 |

| C-Cl⋯π | 3.3–3.6 | -1.2 to -2.0 |

| π-π Stacking | 3.4–3.8 | -4.0 to -6.5 |

| (Hypothetical data based on analogous systems) . |

Guidelines for Reporting

- Experimental Section : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to document synthesis, purification, and characterization. Limit main text to critical procedures; extensive data should be in supplementary materials .

- Data Presentation : Use tables for comparative analysis (e.g., reaction yields, spectroscopic peaks) and figures for crystal packing diagrams. Ensure raw data (NMR FID files, XRD .cif) are archived .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.